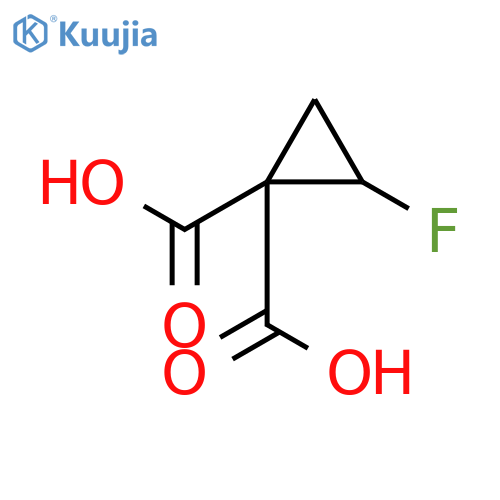Cas no 163266-04-4 (1,1-Cyclopropanedicarboxylicacid, 2-fluoro-)

1,1-Cyclopropanedicarboxylicacid, 2-fluoro- 化学的及び物理的性質
名前と識別子
-
- 1,1-Cyclopropanedicarboxylicacid, 2-fluoro-
- 2-Fluorocyclopropane-1,1-dicarboxylic acid
- 1,1-Cyclopropanedicarboxylicacid,2-fluoro-(9CI)
- 2-Fluorocyclopropane-1,1-dicarboxylicacid
- AKOS025213695
- MFCD18804404
- DTXSID70665665
- 163266-04-4
-
- MDL: MFCD18804404
- インチ: InChI=1S/C5H5FO4/c6-2-1-5(2,3(7)8)4(9)10/h2H,1H2,(H,7,8)(H,9,10)
- InChIKey: FKEMAYUZSSPUGG-UHFFFAOYSA-N
- ほほえんだ: C1C(C1(C(=O)O)C(=O)O)F
計算された属性
- せいみつぶんしりょう: 148.017
- どういたいしつりょう: 148.017
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6A^2
- 疎水性パラメータ計算基準値(XlogP): -0.1
1,1-Cyclopropanedicarboxylicacid, 2-fluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM319343-1g |
2-Fluorocyclopropane-1,1-dicarboxylic acid |
163266-04-4 | 95% | 1g |
$845 | 2021-06-15 | |
| Chemenu | CM319343-1g |
2-Fluorocyclopropane-1,1-dicarboxylic acid |
163266-04-4 | 95% | 1g |
$845 | 2023-02-17 |
1,1-Cyclopropanedicarboxylicacid, 2-fluoro- 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
1,1-Cyclopropanedicarboxylicacid, 2-fluoro-に関する追加情報
1,1-Cyclopropanedicarboxylic Acid, 2-Fluoro-
1,1-Cyclopropanedicarboxylic acid, 2-fluoro- (CAS No. 163266-04-4) is a unique organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its cyclopropane ring structure, which is a three-membered ring of carbon atoms, and the presence of two carboxylic acid groups attached to the same carbon atom. The fluorine atom at the 2-position further adds to its structural complexity and functional diversity.
The synthesis of 1,1-cyclopropanedicarboxylic acid, 2-fluoro- involves advanced organic chemistry techniques. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the cyclopropane ring. These advancements have not only improved the synthesis process but also opened new avenues for exploring its potential applications.
One of the most intriguing aspects of this compound is its physical and chemical properties. The cyclopropane ring introduces significant ring strain, which can influence its reactivity and stability. The presence of two carboxylic acid groups makes it highly polar and capable of forming hydrogen bonds, which is advantageous in various chemical reactions and material applications. Additionally, the fluorine atom at the 2-position imparts electronic effects that can modulate the compound's reactivity and solubility.
Recent research has highlighted the potential of 1,1-cyclopropanedicarboxylic acid, 2-fluoro- in materials science. Its unique structure makes it a promising candidate for designing novel polymers and coatings. For example, studies have shown that this compound can be used as a building block for synthesizing high-performance polymers with improved mechanical properties. The fluorine atom further enhances the polymer's resistance to environmental factors such as UV radiation and moisture.
In addition to materials science, this compound has also found applications in pharmaceutical research. The carboxylic acid groups and fluorine atom provide opportunities for designing bioactive molecules with specific pharmacological properties. Recent studies have explored its potential as a precursor for synthesizing drugs targeting specific biological pathways. The compound's ability to form stable complexes with metal ions has also been investigated for its potential in drug delivery systems.
The environmental impact of 1,1-cyclopropanedicarboxylic acid, 2-fluoro- has also been a topic of interest. Researchers have evaluated its biodegradability and toxicity under various conditions. Initial findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its environmental safety. However, further studies are needed to fully understand its long-term impact on ecosystems.
Looking ahead, the development of novel applications for 1,1-cyclopropanedicarboxylic acid, 2-fluoro- is expected to continue at a rapid pace. Its unique combination of structural features makes it a versatile building block for various chemical industries. As research progresses, new insights into its properties and applications are likely to emerge, solidifying its position as an important compound in modern chemistry.
163266-04-4 (1,1-Cyclopropanedicarboxylicacid, 2-fluoro-) 関連製品
- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)
- 2680838-95-1(7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)
- 1488659-82-0(N-(2-Propylaminoethyl)-4-nitroaniline)
- 4039-32-1(lithium(1+) ion bis(trimethylsilyl)azanide)
- 1408058-18-3((2-(Methylsulfonyl)phenyl)(phenyl)methanamine)
- 2640822-37-1(4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxypyrimidine)
- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)
- 2034533-46-3(4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]morpholine)
- 1849305-85-6(1-[(2-Methoxyethoxy)methyl]cyclobutan-1-amine)
- 381214-32-0(1-(9H-carbazol-9-yl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol)




